2-methyl-4-(7H-purin-6-ylamino)but-2-en-1-ol;hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-(7H-purin-6-ylamino)but-2-en-1-ol involves several steps. One common method includes the reaction of 6-chloropurine with 4-hydroxy-3-methyl-2-buten-1-amine under specific conditions to yield the desired compound. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-(7H-purin-6-ylamino)but-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-methyl-4-(7H-purin-6-ylamino)but-2-en-1-ol has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions to study its reactivity and properties.
Biology: The compound is extensively studied for its role in plant physiology, particularly in cell division and growth regulation.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on cell proliferation and differentiation.
Industry: It is used in agricultural practices to enhance plant growth and yield
Mechanism of Action
The mechanism of action of 2-methyl-4-(7H-purin-6-ylamino)but-2-en-1-ol involves its interaction with specific receptors in plant cells. It acts as a high-affinity ligand for receptors such as arabidopsis histidine kinases (AHKs), particularly AHK3, which mediates plant development. The binding of the compound to these receptors triggers a cascade of signaling pathways that regulate cell division, growth, and nutrient processing .
Comparison with Similar Compounds
Similar Compounds
cis-Zeatin: Another isomer of zeatin with similar biological activity.
Zeatin riboside: A riboside derivative of zeatin with distinct properties.
6-Benzylaminopurine: A synthetic cytokinin with similar effects on plant growth
Uniqueness
2-methyl-4-(7H-purin-6-ylamino)but-2-en-1-ol is unique due to its specific interaction with AHK3 receptors and its role in regulating UV-induced responses in plants. Its ability to modulate various physiological processes makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C10H14ClN5O |
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Molecular Weight |
255.70 g/mol |
IUPAC Name |
2-methyl-4-(7H-purin-6-ylamino)but-2-en-1-ol;hydrochloride |
InChI |
InChI=1S/C10H13N5O.ClH/c1-7(4-16)2-3-11-9-8-10(13-5-12-8)15-6-14-9;/h2,5-6,16H,3-4H2,1H3,(H2,11,12,13,14,15);1H |
InChI Key |
GOUAABZZTLHOJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCNC1=NC=NC2=C1NC=N2)CO.Cl |
Origin of Product |
United States |
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